Ethyl 1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester derivative characterized by a benzyl group at the 1-position and a cyclopropylmethyl substituent at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The compound’s unique substituents influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
ethyl 1-benzyl-5-(cyclopropylmethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-2-21-17(20)15-11-18-19(16(15)10-13-8-9-13)12-14-6-4-3-5-7-14/h3-7,11,13H,2,8-10,12H2,1H3 |
InChI Key |
PUXXOZJROOPYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)CC3CC3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate
General Synthetic Strategy
The synthesis of N-substituted 1H-pyrazole-5-carboxylates, including this compound, generally involves:
- Construction of the pyrazole ring with appropriate substitution,
- Introduction of the benzyl group at the pyrazole N-1 position,
- Installation of the cyclopropylmethyl group at the 5-position,
- Formation of the ethyl ester at the 4-carboxylate position.
The synthetic routes typically employ:
- Claisen condensation or related carbonylation reactions to form ketoesters,
- Cyclization with hydrazine derivatives to form the pyrazole ring,
- Alkylation reactions for N-substitution,
- Esterification or hydrolysis steps for carboxylate group manipulation.
Detailed Synthetic Routes
Pyrazole Ring Formation via Claisen Condensation and Cyclization
A key step involves the Claisen condensation of a suitable ketone with dimethyl oxalate to afford a diketoester intermediate. For example, the reaction of 1-cyclopropylethan-1-one with dimethyl oxalate in the presence of potassium tert-butoxide yields a diketoester intermediate. This intermediate undergoes cyclization with substituted hydrazines, such as phenylhydrazine or benzylhydrazine, in acidic conditions (e.g., acetic acid) at moderate temperatures (~50 °C), producing 1,5-disubstituted pyrazole-3-carboxylic acid esters and their isomeric 1,3-disubstituted pyrazole-5-carboxylic acid esters.
The esters can be hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to yield the corresponding carboxylic acids.
N-Alkylation of Pyrazole
The N-1 position of the pyrazole ring is alkylated using alkyl bromides in the presence of a base such as potassium carbonate. For the preparation of this compound, benzyl bromide is used to introduce the benzyl group at the N-1 position.
The cyclopropylmethyl group at the 5-position is introduced either through the choice of starting ketone (e.g., 1-cyclopropylethan-1-one) or via subsequent alkylation steps.
Esterification and Hydrolysis
The carboxylate function is often introduced as an ester (ethyl ester) during ring formation or via esterification reactions. Hydrolysis steps can convert esters to acids or vice versa, depending on the synthetic needs.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product Description |
|---|---|---|---|
| 1 | Claisen condensation | 1-cyclopropylethan-1-one + dimethyl oxalate, KOtBu | Diketoester intermediate |
| 2 | Cyclization | Hydrazine derivative, AcOH, 50 °C | Pyrazole carboxylate esters (1,5- and 1,3-substituted) |
| 3 | Ester hydrolysis | NaOH aqueous solution | Pyrazole carboxylic acids |
| 4 | N-alkylation | Benzyl bromide, K2CO3 | N-benzyl substituted pyrazole derivatives |
| 5 | Esterification / Purification | Standard esterification or purification methods | This compound |
Research Outcomes and Analytical Data
Purity and Structural Confirmation
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirming the substitution pattern on the pyrazole ring, benzyl group, and cyclopropylmethyl moiety.
- Mass spectrometry (MS) confirming molecular weight.
- Infrared (IR) spectroscopy to verify ester and pyrazole functional groups.
- Elemental analysis for purity assessment.
Yield and Reaction Efficiency
Yields for each step vary but are generally moderate to high (50–90%), depending on reaction conditions and purification efficiency. The alkylation step often proceeds with high selectivity for the N-1 position.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Yield Range (%) |
|---|---|---|---|
| Claisen condensation | Ketone + dimethyl oxalate, KOtBu | Forms diketoester intermediate | 70–85 |
| Cyclization with hydrazine | Hydrazine, AcOH, 50 °C | Pyrazole ring formation with regioisomers | 60–80 |
| Ester hydrolysis | Aqueous NaOH | Converts esters to acids or partial hydrolysis | 80–95 |
| N-Alkylation | Benzyl bromide, K2CO3 | Selective N-1 alkylation of pyrazole | 75–90 |
| Final purification | Chromatography, recrystallization | Ensures high purity compound | — |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropylmethyl positions, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate has been evaluated for its biological activities, particularly as a potential inhibitor of neuraminidase (NA), an enzyme critical for the replication of influenza viruses.
Neuraminidase Inhibition
Research indicates that derivatives of pyrazole compounds exhibit varying degrees of NA inhibitory activity. In studies, compounds related to this compound demonstrated notable NA inhibition, with some derivatives showing inhibition percentages ranging from 30% to over 70% at concentrations of 10 μM. For instance, specific substitutions on the phenyl ring significantly influenced the inhibitory potency, highlighting the importance of electronic and steric factors in the design of effective NA inhibitors .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions, including alkylation and hydrolysis processes. The structure-activity relationship studies have shown that modifications at specific positions on the pyrazole ring can enhance or diminish biological activity.
Synthesis Overview
The synthesis pathway generally includes:
- Alkylation : The N-1 position of the pyrazole moiety is alkylated using various alkyl bromides under basic conditions.
- Hydrolysis : Subsequent hydrolysis converts the ester to the corresponding carboxylic acid, which may exhibit improved biological properties .
The SAR analysis indicates that compounds with electron-withdrawing groups at the para position of the phenyl ring tend to exhibit higher inhibitory activities compared to their electron-donating counterparts. For example, compounds with halogen substitutions showed enhanced NA inhibitory effects, suggesting that both electronic properties and steric hindrance play crucial roles in binding affinity and efficacy .
Case Studies and Research Findings
Several studies have documented the biological evaluation of this compound and its derivatives:
Case Study 1: Neuraminidase Inhibition
In a detailed study, various derivatives were synthesized and tested for NA activity. Compound variants with different substituents were assessed for their inhibitory potential against influenza virus strains. The results indicated that certain derivatives achieved up to 72% inhibition at 10 μM concentration, showcasing their potential as antiviral agents .
Case Study 2: Structure Optimization
Another research effort focused on optimizing the structure of pyrazole derivatives to enhance their pharmacological profiles. The study revealed that introducing specific functional groups could significantly improve both solubility and bioavailability, essential factors for therapeutic applications .
Data Table: Summary of Biological Activities
| Compound | Structure | Inhibitory Activity (%) | Notes |
|---|---|---|---|
| Compound A | Structure A | 52.31% | Highest activity with para-methyl substitution |
| Compound B | Structure B | 60.91% | Optimal activity with ortho-substitution |
| Compound C | Structure C | 72.80% | Strong NA inhibitor with halogen substitution |
Mechanism of Action
The mechanism of action of Ethyl 1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations
Ethyl 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate ()
- Structure: Features a 5-amino group and a 4-fluorophenyl substituent instead of benzyl and cyclopropylmethyl groups.
- Physical Properties : Melting point (mp) = 153–154°C; molecular weight = 249.24 g/mol.
- Applications : Likely used in pesticide testing or as a synthetic intermediate, given its catalog listing in chemical standards.
- The amino group at position 5 may increase polarity and reactivity .
Ethyl 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate ()
- Structure : Contains a methyl group at position 1 and a trifluoromethyl group at position 3.
- Synthesis : Prepared via substitution reactions from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
- The methyl group at position 1 is less sterically bulky than benzyl, which may improve solubility .
Table 1: Comparative Analysis of Pyrazole Derivatives
Key Observations:
Substituent Effects: Benzyl vs. Cyclopropylmethyl vs. Trifluoromethyl: The cyclopropylmethyl group may confer conformational rigidity, whereas the trifluoromethyl group () improves resistance to oxidative metabolism.
Synthetic Pathways :
- The target compound likely follows a synthesis route similar to , involving hydrazine hydrate for pyrazole ring formation and subsequent alkylation or substitution reactions to introduce benzyl and cyclopropylmethyl groups.
For example, amino or carboxylate groups (as in ) could participate in such interactions, influencing crystallization behavior .
Biological Activity
Ethyl 1-benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate is a compound of interest due to its diverse biological activities, particularly in pharmacology and agriculture. This article reviews its chemical properties, biological activities, and potential applications based on available research findings.
Chemical Formula: C15H16N2O2
Molecular Weight: 256.3 g/mol
IUPAC Name: this compound
Appearance: White to tan solid
PubChem CID: 137333098
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains. For instance, a study demonstrated that similar pyrazole compounds showed inhibition against pathogens like Erysiphe cichoracearum and C. lagenarium, suggesting potential applications in crop protection .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. Compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines, thus presenting a possible therapeutic avenue for treating inflammatory diseases .
Analgesic Activity
The analgesic effects of pyrazole compounds are well-documented. This compound may share these properties, as evidenced by studies on related compounds that have demonstrated pain relief in animal models .
Research Findings and Case Studies
A systematic review of pyrazole derivatives has illustrated their broad spectrum of biological activities. Below is a summary table of key findings related to this compound and its analogs.
The biological activities of this compound may be attributed to its ability to interact with specific biological targets, including enzymes involved in inflammation and microbial resistance pathways. The presence of the pyrazole ring enhances the compound's ability to form hydrogen bonds, facilitating interactions with target proteins.
Q & A
Q. What synthetic strategies are recommended for preparing Ethyl 1-Benzyl-5-(cyclopropylmethyl)-1H-pyrazole-4-carboxylate?
Methodological Answer: The synthesis can be modeled after pyrazole-4-carboxylate derivatives. A typical approach involves cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with substituted hydrazines (e.g., benzyl hydrazine) to form the pyrazole core. The cyclopropylmethyl group can be introduced via alkylation or nucleophilic substitution at the C5 position. Key steps include optimizing reaction conditions (e.g., solvent, temperature, catalysts like DMF-DMA) and monitoring intermediates using TLC or HPLC. Purification via column chromatography or recrystallization ensures high yields (>90%) and minimizes byproducts like regioisomers .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy (1H, 13C, DEPT-135) to confirm substitution patterns and stereochemistry. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (CH3) and a quartet at ~4.2 ppm (CH2) .
- Mass spectrometry (HRMS/ESI) to verify molecular weight (e.g., [M+H]+ peak).
- Single-crystal X-ray diffraction (if crystallizable) to resolve absolute configuration and intermolecular interactions, as demonstrated in related pyrazole carboxylates .
- FTIR to identify ester carbonyl stretches (~1700–1750 cm⁻¹) and aromatic C-H bends .
Q. How can researchers optimize purification protocols for this compound?
Methodological Answer:
- Perform flash chromatography using gradients of ethyl acetate/hexane (e.g., 20–50% EA) to separate regioisomers or unreacted precursors.
- For crystalline derivatives, employ recrystallization in ethanol or acetone to enhance purity (>98%) .
- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the cyclopropylmethyl substituent?
Methodological Answer:
- Perform DFT calculations (e.g., B3LYP/6-31G(d)) to analyze electronic effects (e.g., frontier molecular orbitals, charge distribution). The cyclopropyl group’s strain may enhance electrophilicity at adjacent positions.
- Use molecular docking to assess steric effects in biological targets (e.g., enzyme active sites). Compare with analogs lacking the cyclopropyl group to evaluate steric hindrance .
Q. What experimental designs resolve contradictions in reported bioactivity data for pyrazole carboxylates?
Methodological Answer:
- Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., benzyl vs. phenyl, cyclopropylmethyl vs. methyl).
- Use standardized assays (e.g., IC50 determination for enzyme inhibition) under controlled conditions (pH, temperature) to minimize variability .
- Validate conflicting data via dose-response curves and statistical analysis (e.g., ANOVA) to identify outliers .
Q. How do crystallographic studies inform the design of derivatives with improved stability?
Methodological Answer:
- Analyze X-ray crystal structures to identify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the solid state. For example, the ethyl ester group in related compounds forms C-H···O interactions with adjacent pyrazole rings .
- Modify substituents to enhance these interactions (e.g., introducing electron-withdrawing groups to strengthen hydrogen bonding).
- Use Hirshfeld surface analysis to quantify packing efficiency and predict solubility .
Q. What strategies mitigate environmental risks during large-scale synthesis?
Methodological Answer:
- Replace hazardous solvents (e.g., DMF) with green alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity .
- Implement waste-neutral protocols , such as recycling unreacted precursors via distillation.
- Conduct ecotoxicology assessments (e.g., Daphnia magna acute toxicity tests) for accidental release scenarios .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in NMR data for regioisomeric pyrazole derivatives?
Methodological Answer:
- Use 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign signals. For example, HMBC correlations between the pyrazole C4 carbonyl and adjacent protons can distinguish regioisomers .
- Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs NMR Predictor).
- Cross-validate with X-ray crystallography to resolve ambiguities .
Q. Why might hydrolysis of the ethyl ester group yield inconsistent results, and how can this be controlled?
Methodological Answer:
- Variability arises from pH, temperature, and catalyst choice (e.g., NaOH vs. LiOH). Optimize conditions via design of experiments (DoE) to identify critical factors.
- Monitor reaction progress using in situ IR spectroscopy to detect ester carbonyl disappearance (~1740 cm⁻¹).
- Quench reactions at controlled intervals to prevent over-hydrolysis to carboxylic acid byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
